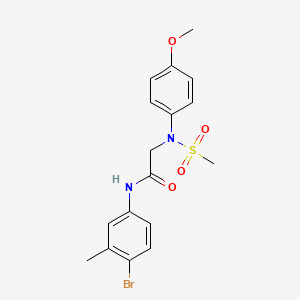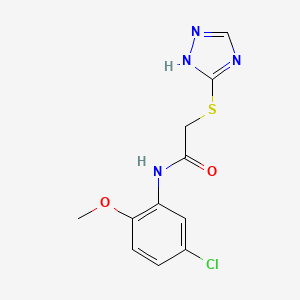![molecular formula C27H30N2O6 B4891661 1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4891661.png)
1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate, also known as NEBIVOLOL, is a β1-adrenergic receptor antagonist used in the treatment of hypertension and heart failure. It is a third-generation β-blocker that has been shown to have additional vasodilatory properties, making it a promising drug for the treatment of cardiovascular diseases.
作用機序
1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate is a selective β1-adrenergic receptor antagonist that works by blocking the effects of the neurotransmitter norepinephrine on the heart. This results in a decrease in heart rate and contractility, which can help to reduce blood pressure and improve heart function. In addition, 1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate has been shown to have additional vasodilatory properties, which may be due to its ability to stimulate the production of nitric oxide in the blood vessels.
Biochemical and Physiological Effects:
1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate has been shown to have a number of biochemical and physiological effects that contribute to its therapeutic potential. It has been shown to reduce blood pressure, improve heart function, and reduce the risk of cardiovascular events in patients with hypertension and heart failure. In addition, 1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for patients with other cardiovascular diseases.
実験室実験の利点と制限
1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for investigating the cardiovascular system. In addition, 1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate has been shown to have fewer side effects than other β-blockers, making it a safer option for lab experiments. However, 1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate may not be suitable for all experiments, and researchers should carefully consider its properties and limitations before using it in their studies.
将来の方向性
There are several future directions for research on 1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate. One area of interest is the potential use of 1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate in the treatment of other cardiovascular diseases, such as pulmonary hypertension and atherosclerosis. In addition, researchers may investigate the molecular mechanisms underlying the vasodilatory effects of 1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate, which could lead to the development of new drugs for the treatment of hypertension and other cardiovascular diseases. Finally, researchers may explore the use of 1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate in combination with other drugs to improve its therapeutic potential and reduce side effects.
合成法
The synthesis of 1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate involves the reaction of 4-ethylbenzylamine with 2-naphthol in the presence of acetic anhydride and pyridine. The resulting product is then reacted with piperazine and oxalic acid to yield 1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate oxalate. The synthesis of 1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学的研究の応用
1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate has been extensively studied for its therapeutic potential in the treatment of hypertension and heart failure. It has been shown to have additional vasodilatory properties, which may be beneficial for patients with these conditions. In addition, 1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate has been studied for its potential use in the treatment of other cardiovascular diseases, such as pulmonary hypertension and atherosclerosis.
特性
IUPAC Name |
1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2.C2H2O4/c1-2-20-7-9-21(10-8-20)18-26-13-15-27(16-14-26)25(28)19-29-24-12-11-22-5-3-4-6-23(22)17-24;3-1(4)2(5)6/h3-12,17H,2,13-16,18-19H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSYNROLOKEMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891583.png)
![2-{[1-(4-chloro-3-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4891587.png)
![N-isopropyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4891598.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B4891603.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4891604.png)
![N~1~-(2-furylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4891630.png)
![2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891631.png)

![5-[(4-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B4891651.png)

![2-[5-(3-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4891667.png)

![8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)
![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B4891684.png)